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For Researchers, Scientists, and Drug Development Professionals

Introduction
The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products,

pharmaceuticals, and agrochemicals. Its unique structural and electronic properties make it a

crucial pharmacophore in drug discovery, with indole derivatives exhibiting a wide range of

biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial

properties. The Reissert indole synthesis, a classic and reliable method, provides a powerful

tool for the preparation of indoles and, significantly, a diverse range of substituted indoles. This

method is particularly valuable for the synthesis of indole-2-carboxylic acids, which are versatile

intermediates for further functionalization.

This document provides detailed application notes and experimental protocols for the Reissert

indole synthesis of substituted indoles, aimed at researchers, scientists, and professionals in

drug development.

Principle of the Reissert Indole Synthesis
The Reissert indole synthesis is a two-step process that begins with the condensation of a

substituted o-nitrotoluene with diethyl oxalate in the presence of a strong base to form an ethyl

o-nitrophenylpyruvate intermediate. This is followed by a reductive cyclization of the pyruvate

derivative to yield the corresponding substituted indole-2-carboxylic acid. The indole-2-
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carboxylic acid can then be decarboxylated, if desired, to afford the final substituted indole.[1]

[2]

A variety of reducing agents can be employed for the cyclization step, with zinc dust in acetic

acid being a common choice.[1][2] Other reducing systems include iron powder in acetic

acid/ethanol, iron filings in hydrochloric acid, and sodium dithionite.[3] The choice of base for

the initial condensation is also critical, with potassium ethoxide often giving better results than

sodium ethoxide.[1][2]

Reaction Mechanism
The generally accepted mechanism for the Reissert indole synthesis is as follows:

Deprotonation: A strong base, typically potassium ethoxide, deprotonates the methyl group

of the substituted o-nitrotoluene, forming a resonance-stabilized carbanion. The presence of

the ortho-nitro group increases the acidity of the methyl protons, facilitating this step.

Condensation: The resulting carbanion acts as a nucleophile and attacks one of the carbonyl

carbons of diethyl oxalate, leading to the formation of an ethyl substituted o-

nitrophenylpyruvate after the elimination of an ethoxide ion.

Reduction: The nitro group of the pyruvate intermediate is reduced to an amino group using

a suitable reducing agent, such as zinc dust in acetic acid.

Cyclization: The newly formed amino group undergoes an intramolecular nucleophilic attack

on the adjacent ketone carbonyl, forming a five-membered ring intermediate.

Dehydration: The intermediate readily dehydrates to form the aromatic indole ring, yielding

the substituted indole-2-carboxylic acid.

Decarboxylation (Optional): The indole-2-carboxylic acid can be heated, often in the

presence of a catalyst like copper chromite in quinoline, to undergo decarboxylation and

yield the corresponding substituted indole.

Below is a diagram illustrating the reaction mechanism.
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Caption: Reaction mechanism of the Reissert indole synthesis.

Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the Reissert indole

synthesis.

Protocol 1: Synthesis of Ethyl Indole-2-carboxylate
(Unsubstituted)
This protocol is adapted from the procedure by Noland and Baude in Organic Syntheses.[4]

A. Potassium salt of ethyl o-nitrophenylpyruvate:

In a 5-L three-necked round-bottomed flask equipped with a dropping funnel, mechanical

stirrer, and condenser, place 300 mL of anhydrous ether.

While stirring, add 23.4 g (0.6 gram-atom) of potassium metal in small pieces to 1.5 L of

absolute ethanol in a separate flask.

Once all the potassium has dissolved, add the resulting potassium ethoxide solution to the

dropping funnel.

In the 5-L flask, dissolve 68.5 g (0.5 mole) of o-nitrotoluene and 219 g (1.5 moles) of diethyl

oxalate in 1 L of anhydrous ether.
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Cool the flask in an ice bath and slowly add the potassium ethoxide solution from the

dropping funnel over 2-3 hours with vigorous stirring.

After the addition is complete, allow the mixture to stir at room temperature overnight.

Collect the precipitated yellow potassium salt by filtration, wash with anhydrous ether, and

dry in a vacuum desiccator.

B. Ethyl indole-2-carboxylate:

In a 2-L beaker, dissolve the dry potassium salt from the previous step in 1 L of water.

Cool the solution in an ice bath and acidify by the slow addition of 120 mL of concentrated

hydrochloric acid with stirring.

Extract the resulting oily ethyl o-nitrophenylpyruvate with three 200-mL portions of ether.

Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and

evaporate the ether to obtain the crude pyruvate.

In a 5-L flask, prepare a mixture of 1.2 L of glacial acetic acid and 600 mL of water.

Add 160 g (2.4 g-atoms) of zinc dust to the acetic acid solution.

While stirring vigorously, add the crude ethyl o-nitrophenylpyruvate dropwise to the zinc-

acetic acid mixture. The addition should be regulated to maintain a gentle reflux.

After the addition is complete, heat the mixture on a steam bath for 1 hour.

Filter the hot solution to remove excess zinc and zinc acetate.

Pour the filtrate into 3 L of water and allow it to stand overnight.

Collect the precipitated crude ethyl indole-2-carboxylate by filtration, wash with water, and

dry.

Recrystallize the crude product from ethanol to obtain pure ethyl indole-2-carboxylate.
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Yield: 41–44% based on o-nitrotoluene.[4]

Protocol 2: General Procedure for the Decarboxylation
of Substituted Indole-2-carboxylic Acids
This protocol is a general method for the decarboxylation of various substituted indole-2-

carboxylic acids.

In a round-bottom flask, place the substituted indole-2-carboxylic acid.

Add quinoline as a solvent (approximately 10-20 mL per gram of acid).

Add a catalytic amount of copper chromite.

Heat the mixture to reflux with stirring. The progress of the reaction can be monitored by the

cessation of carbon dioxide evolution.

After the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into an excess of dilute hydrochloric acid to neutralize the

quinoline.

Extract the product with a suitable organic solvent (e.g., ether or ethyl acetate).

Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure and purify the resulting substituted indole by

column chromatography or recrystallization.

Data Presentation: Synthesis of Substituted Indoles
The following tables summarize the synthesis of various substituted indoles via the Reissert

method, including reported yields where available in the literature.

Table 1: Synthesis of Substituted Indole-2-carboxylic Acids and Esters
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Starting
Material

Product
Reducing
Agent

Yield Reference

o-Nitrotoluene
Ethyl indole-2-

carboxylate
Zn/AcOH 41-44% [4]

4-Chloro-2-

nitrotoluene

4-Chloroindole-2-

carboxylic acid
FeSO₄/NH₄OH Not Reported [3]

5-Chloro-4-

fluoro-2-

nitrotoluene

Ethyl 5-chloro-4-

fluoroindole-2-

carboxylate

Not specified Not Reported [3]

6-Chloro-4-iodo-

2-nitrotoluene

Methyl 6-chloro-

4-iodoindole-2-

carboxylate

TiCl₃ Not Reported [3]

5-Hydroxy-2-

nitrotoluene

5-Hydroxyindole-

2-carboxylic acid
FeSO₄/NH₄OH Not Reported [3]

6-Hydroxy-2-

nitrotoluene

6-Hydroxyindole-

2-carboxylic acid
FeSO₄/NH₄OH Not Reported [3]

7-Hydroxy-2-

nitrotoluene

7-Hydroxyindole-

2-carboxylic acid
FeSO₄/NH₄OH Not Reported [3]

Table 2: Decarboxylation of Substituted Indole-2-carboxylic Acids
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Starting
Material

Product
Decarboxylatio
n Conditions

Yield Reference

4-Chloroindole-2-

carboxylic acid
4-Chloroindole

Cu₂Cl₂ in

quinoline
73-78% [5]

6-Chloroindole-2-

carboxylic acid
6-Chloroindole

Cu₂Cl₂ in

quinoline
73-78% [5]

4-Bromoindole-2-

carboxylic acid
4-Bromoindole

Molten Cu₂Br₂,

then quinoline
60% [5]

6-Bromoindole-2-

carboxylic acid
6-Bromoindole

Molten Cu₂Br₂,

then quinoline
60% [5]

5-Iodoindole-2-

carboxylic acid
5-Iodoindole

Copper chromite

in quinoline
Good [5]

4-Fluoroindole-2-

carboxylic acid
4-Fluoroindole

Heat above

melting point
80% [5]

5-Fluoroindole-2-

carboxylic acid
5-Fluoroindole

Heat above

melting point
52% [5]

6-Fluoroindole-2-

carboxylic acid
6-Fluoroindole

Heat above

melting point
51% [5]

7-Fluoroindole-2-

carboxylic acid
7-Fluoroindole

Heat above

melting point
48% [5]

Experimental Workflow
A general workflow for the synthesis of a substituted indole using the Reissert method is

depicted below.
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Caption: General experimental workflow for the Reissert indole synthesis.
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Applications in Drug Development
Substituted indoles are of immense interest to the pharmaceutical industry. The Reissert

synthesis provides access to a wide variety of these compounds, which can then be evaluated

for their therapeutic potential. For instance, halogenated indoles, which can be readily prepared

using this method, are precursors to potent enzyme inhibitors and receptor antagonists. The

indole-2-carboxylic acid products are also valuable as they can be further modified at the

carboxyl group to generate libraries of compounds for high-throughput screening.

Conclusion
The Reissert indole synthesis remains a highly relevant and practical method for the

preparation of substituted indoles. Its tolerance for a range of substituents on the starting o-

nitrotoluene makes it a versatile tool for accessing diverse indole derivatives. The detailed

protocols and compiled data in these application notes should serve as a valuable resource for

researchers engaged in the synthesis of these important heterocyclic compounds for

applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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